Ethyl 4-chloro-3-hydroxybenzoate
Overview
Description
Ethyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
It has been reported that this compound can be transformed into Ethyl 4-Chloro-3-hydroxybutyrate by a recombinant Escherichia coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . This suggests that Ethyl 4-chloro-3-hydroxybenzoate may interact with certain enzymes and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the compound can be involved in the bioreduction process, transforming COBE into ®-CHBE
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that the compound can be involved in the bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Ester Hydrolysis: 4-chloro-3-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Ethyl 4-chloro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.
Comparison with Similar Compounds
Ethyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-hydroxybenzoate: Similar structure but with different substitution pattern.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-chloro-3-hydroxybenzoic acid: The non-esterified form of the compound.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISJNBRAOSYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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